molecular formula C8H3ClFNO2 B1368037 4-chloro-7-fluoro-1H-indole-2,3-dione CAS No. 954252-18-7

4-chloro-7-fluoro-1H-indole-2,3-dione

Cat. No.: B1368037
CAS No.: 954252-18-7
M. Wt: 199.56 g/mol
InChI Key: JGPDIMCZEPIIMI-UHFFFAOYSA-N
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Description

4-chloro-7-fluoro-1H-indole-2,3-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, with the molecular formula C8H3ClFNO2, is characterized by the presence of both chlorine and fluorine atoms on the indole ring, which can influence its chemical reactivity and biological activity .

Biochemical Analysis

Biochemical Properties

4-chloro-7-fluoro-1H-indole-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to conformational changes, altering their function and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. The compound’s binding interactions can induce conformational changes in the target biomolecules, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, while it may degrade under others, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit or activate specific enzymes, leading to changes in the overall metabolic activity. These interactions can result in altered levels of metabolites, affecting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity, determining its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-fluoro-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses hydrazines and ketones under acidic conditions . Another method involves the transformation of heterocycles or the reduction of oxindoles to indoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-fluoro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can yield various substituted indoles .

Scientific Research Applications

4-chloro-7-fluoro-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes involving indole derivatives.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-7-fluoro-1H-indole-2,3-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

4-chloro-7-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFNO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPDIMCZEPIIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)NC(=O)C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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